![molecular formula C13H9N3O2S B7690437 (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one](/img/structure/B7690437.png)
(E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
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Overview
Description
(E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, also known as HQIT, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. HQIT is a synthetic molecule that belongs to the class of thiazolidinones and has been studied for its biological properties.
Mechanism of Action
The mechanism of action of (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of key cellular components, such as DNA and RNA. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
(E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, including bacteria and fungi. In addition, (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is that it is a synthetic molecule, which means that it can be easily synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation of (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one. One area of research could be to further investigate its antimicrobial properties and its potential as an antimicrobial agent. Another area of research could be to investigate its potential as an anticancer agent, particularly in vivo. Additionally, further research could be conducted to understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
(E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one is synthesized through the reaction of 2-hydroxy-3-formylquinoline and thiosemicarbazide in the presence of acetic acid. The resulting product is (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, which is a yellow crystalline solid with a melting point of 270-272°C.
Scientific Research Applications
(E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, anticancer, and antioxidant properties. (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been tested against a range of microorganisms, including bacteria and fungi, and has shown promising results as an antimicrobial agent. In addition, (E)-5-((2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. It has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
(5E)-2-amino-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-13-16-12(18)10(19-13)6-8-5-7-3-1-2-4-9(7)15-11(8)17/h1-6H,(H,15,17)(H2,14,16,18)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNSYLWVPRBMLK-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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